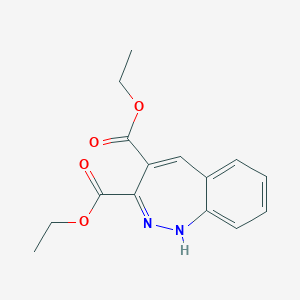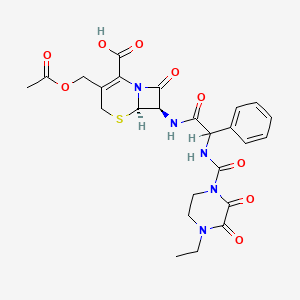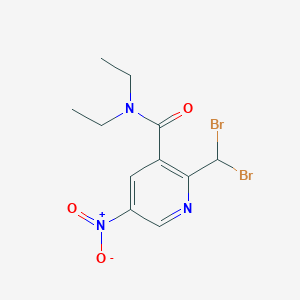
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a dibromomethyl group, a nitro group, and a pyridine ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable pyridine derivative, followed by the introduction of the nitro group and the carboxamide functionality. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Bromomethyl-2’-dibromomethyl-1,1’-binaphthyl: This compound shares the dibromomethyl group but differs in its overall structure and properties.
1-(Dibromomethyl)-2-nitrobenzene: Similar in having both dibromomethyl and nitro groups, but with a different aromatic core.
Uniqueness
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups and the pyridine ring, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
59290-78-7 |
|---|---|
分子式 |
C11H13Br2N3O3 |
分子量 |
395.05 g/mol |
IUPAC 名称 |
2-(dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H13Br2N3O3/c1-3-15(4-2)11(17)8-5-7(16(18)19)6-14-9(8)10(12)13/h5-6,10H,3-4H2,1-2H3 |
InChI 键 |
HGDUTGOFUYKVDI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


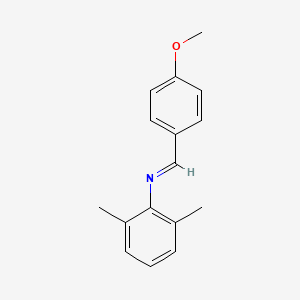
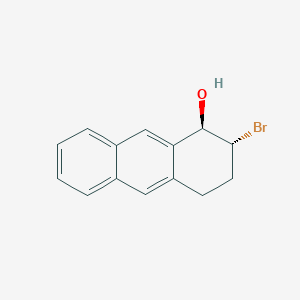
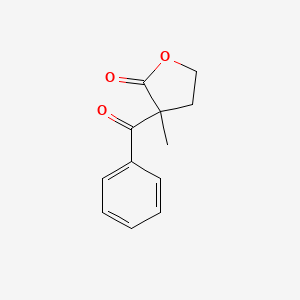
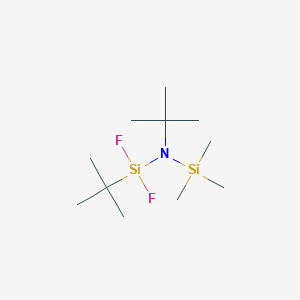
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
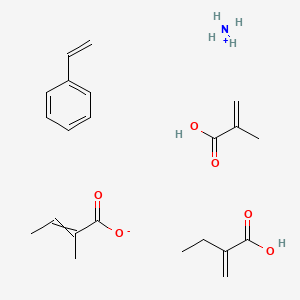
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
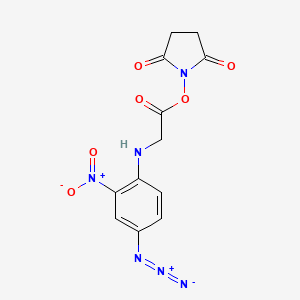
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
